molecular formula C19H17NO2S2 B4773137 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one CAS No. 5751-49-5

3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B4773137
CAS RN: 5751-49-5
M. Wt: 355.5 g/mol
InChI Key: AYVXFJGLFWKUBT-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a compound with potential applications in scientific research. This compound has attracted the attention of researchers due to its unique chemical structure and potential biological activities.

Scientific Research Applications

3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has shown potential biological activities, including anticancer, antifungal, and antibacterial properties. Several studies have investigated the potential of this compound as a therapeutic agent for various diseases. For example, one study found that this compound exhibited potent anticancer activity against human colon cancer cells. Another study reported that this compound showed antifungal activity against Candida albicans.

Mechanism of Action

The mechanism of action of 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, some studies have suggested that this compound may act by inhibiting specific enzymes or proteins involved in disease processes. For example, one study found that this compound inhibited the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one are still being investigated. However, some studies have suggested that this compound may have an impact on cellular processes such as cell proliferation, apoptosis, and DNA damage repair. Additionally, some studies have reported that this compound may have an impact on the immune system, although more research is needed to fully understand these effects.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is that it is relatively easy to synthesize. Additionally, this compound has shown potential biological activities, making it a promising candidate for further research. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One area of interest is investigating the potential of this compound as a therapeutic agent for various diseases, including cancer and fungal infections. Additionally, more research is needed to fully understand the mechanism of action of this compound and its impact on cellular processes. Finally, further studies are needed to evaluate the safety and toxicity of this compound in animal models and humans.

properties

IUPAC Name

(5Z)-3-(2,3-dimethylphenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO2S2/c1-12-7-6-9-15(13(12)2)20-18(21)17(24-19(20)23)11-14-8-4-5-10-16(14)22-3/h4-11H,1-3H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYVXFJGLFWKUBT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=CC=CC=C3OC)SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=CC=CC=C3OC)/SC2=S)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00364477
Record name ZINC00977981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5Z)-3-(2,3-dimethylphenyl)-5-(2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

CAS RN

5751-49-5
Record name ZINC00977981
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00364477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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